(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a morpholinosulfonyl group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using chlorosulfonic acid, followed by amination with a suitable amine.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-amino-9H-chromeno[2,3-d]thiazol-9-ones: Exhibits anti-inflammatory activity and is synthesized via cascade reactions.
Uniqueness
(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinosulfonyl group enhances solubility and reactivity, while the benzothiazole core provides a platform for diverse biological interactions.
Properties
CAS No. |
887206-16-8 |
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Molecular Formula |
C21H24N4O6S3 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C21H24N4O6S3/c1-2-9-25-18-8-7-17(33(22,27)28)14-19(18)32-21(25)23-20(26)15-3-5-16(6-4-15)34(29,30)24-10-12-31-13-11-24/h3-8,14H,2,9-13H2,1H3,(H2,22,27,28) |
InChI Key |
YSBNQAMNBBNVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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